Ac-Phe-Tyr-NH2

Descripción general

Descripción

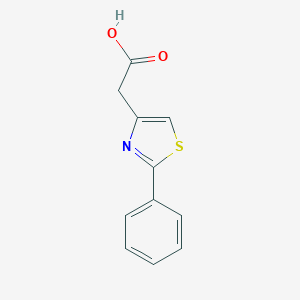

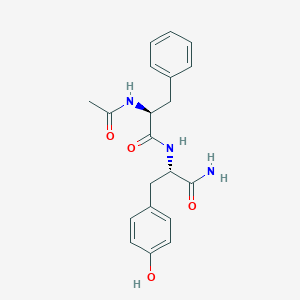

Ac-Phe-Tyr-NH2 is a peptide with the CAS number 19361-52-5 . It has a molecular weight of 369.42 and is a white to off-white powder . Its IUPAC name is (2S)-2-(acetylamino)-N-[(1S)-2-amino-1-(4-hydroxybenzyl)-2-oxoethyl]-3-phenylpropanamide .

Synthesis Analysis

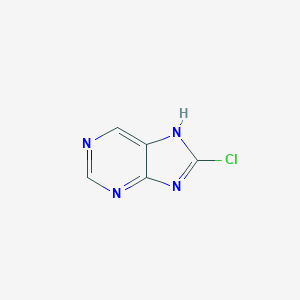

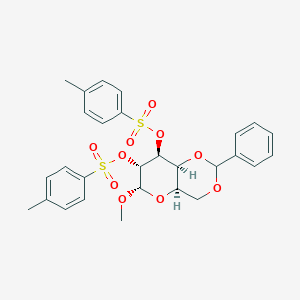

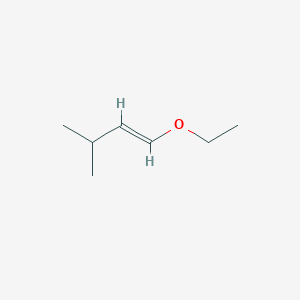

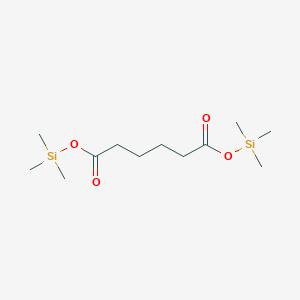

The synthesis of Ac-Phe-Tyr-NH2 can be achieved through various methods. One such method involves the use of α-chymotrypsin-catalyzed condensation reaction of N-acetyl phenylalanine ethyl ester (N-Ac-Phe-OEt) and tyrosinamide (Tyr-NH2) . Another method involves the use of conventional heating and microwave irradiation, which are known to accelerate reactions and minimize aggregation in stepwise Solid-Phase Peptide Synthesis (SPPS) .Molecular Structure Analysis

The InChI code for Ac-Phe-Tyr-NH2 is 1S/C20H23N3O4/c1-13(24)22-18(12-14-5-3-2-4-6-14)20(27)23-17(19(21)26)11-15-7-9-16(25)10-8-15/h2-10,17-18,25H,11-12H2,1H3,(H2,21,26)(H,22,24)(H,23,27)/t17-,18-/m0/s1 .Chemical Reactions Analysis

The permeation of Ac-Phe-Tyr-NH2 through a 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) lipid bilayer has been studied using a molecular dynamics (MD) simulation method based on the free-energy reaction network (FERN) analysis .Physical And Chemical Properties Analysis

Ac-Phe-Tyr-NH2 is a white to off-white powder . It should be stored at -4°C .Aplicaciones Científicas De Investigación

Analgesic Action

The compound H-Tyr-D-Arg-Phe-Gly-NH2, a synthetic derivative of dermorphine, has been evaluated for its analgesic action. It significantly prolongs the tail-flick latency when administered in the dose range 0.01 – 5 mg/kg. The analgesic effect of a single subcutaneous injection of this compound at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .

Interaction with Opioid Receptors

The compound H-Tyr-D-Arg-Phe-Gly-NH2 has been selected for development as a potential analgesic drug based on the close similarity of its structure to that of natural peptides and its presumed mechanism of interaction with opioid receptors .

Desensitization of Opioid Receptors

The compound H-Tyr-D-Arg-Phe-Gly-NH2 is believed to interact with opioid receptors and cause their subsequent desensitization, which is analogous to the action of endogenous peptides .

UV Absorption Characteristics

The amino acid composition and sequence of dipeptides, including those containing Tyr, have a significant influence on their UV absorption characteristics .

Electron-Donating Capacity

Dipeptides containing Tyr have been found to have a significant electron-donating capacity .

Lipid Oxidation Inhibitory Effect

Dipeptides containing Tyr have been found to have a lipid oxidation inhibitory effect .

Intracellular Oxidation

Tripeptide (Phe–Phe–Tyr) self-assembles into nanoparticles via formation of peptide Tyr-quinone dimer after tyrosinase induced intracellular oxidation .

Fluorescence

The assembled structures of tripeptide (Phe–Phe–Tyr) present intrinsic green fluorescence, a feature that allows determination of the integrity of the nanostructure intracellularly .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of Ac-Phe-Tyr-NH2 is the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids. It is involved in pain regulation, mood control, immune response, and other physiological functions.

Mode of Action

Ac-Phe-Tyr-NH2 interacts with its target, the μ-opioid receptor, through a mechanism that is presumed to be analogous to that of endogenous peptides . This interaction leads to the desensitization of the receptor, which can result in analgesic effects .

Biochemical Pathways

This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .

Pharmacokinetics

It is known that the compound can be administered subcutaneously . The replacement of D-Ala2 by D-Arg2 in the starting amino-acid sequence of dermorphine, from which Ac-Phe-Tyr-NH2 is derived, makes the molecule more resistant to enzymatic degradation .

Result of Action

The primary result of Ac-Phe-Tyr-NH2’s action is its analgesic effect. In animal models, it has been shown to significantly prolong tail-flick latency when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of Ac-Phe-Tyr-NH2 at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .

Action Environment

The action of Ac-Phe-Tyr-NH2 can be influenced by various environmental factors. For instance, the solvent used in the synthesis of Ac-Phe-Tyr-NH2 can affect its stability and efficacy

Propiedades

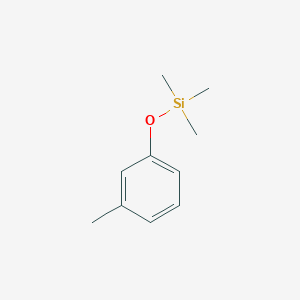

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-13(24)22-18(12-14-5-3-2-4-6-14)20(27)23-17(19(21)26)11-15-7-9-16(25)10-8-15/h2-10,17-18,25H,11-12H2,1H3,(H2,21,26)(H,22,24)(H,23,27)/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNUHNDVXOFSJO-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427269 | |

| Record name | Ac-Phe-Tyr-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Phe-Tyr-NH2 | |

CAS RN |

19361-52-5 | |

| Record name | Ac-Phe-Tyr-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETYL-L-PHENYLALANYL-L-TYROSINAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

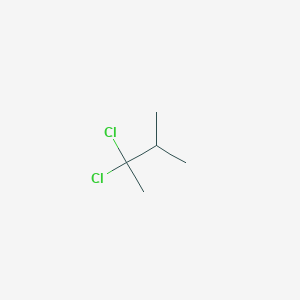

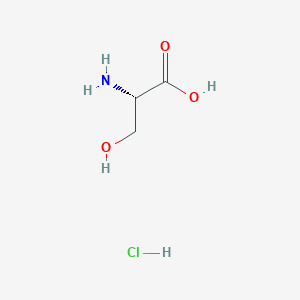

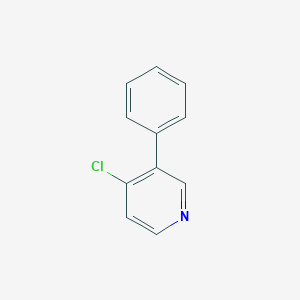

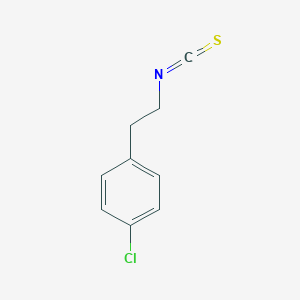

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ac-Phe-Tyr-NH2, as a potential antihypertensive agent, interact with its target and what are the downstream effects?

A: Ac-Phe-Tyr-NH2 (N-Acetyl-Phenylalanine-Tyrosine-Amide) acts as a competitive inhibitor of Angiotensin I-Converting Enzyme (ACE). [, , ] While its exact binding mechanism is still under investigation, it's believed to interact with the active site of ACE, preventing the conversion of Angiotensin I to Angiotensin II. [] This inhibition of Angiotensin II production leads to vasodilation and a subsequent decrease in blood pressure. []

Q2: What are the structural characteristics of Ac-Phe-Tyr-NH2?

A: Ac-Phe-Tyr-NH2 is a modified dipeptide composed of N-acetyl-Phenylalanine and Tyrosine-amide. While specific spectroscopic data isn't detailed within the provided abstracts, its molecular formula can be deduced as C20H23N3O4 with a molecular weight of approximately 369.4 g/mol. []

Q3: What enzymatic approaches have been explored for the synthesis of Ac-Phe-Tyr-NH2?

A: Researchers have investigated both α-chymotrypsin and porcine pancreatic lipase (PPL) for the enzymatic synthesis of Ac-Phe-Tyr-NH2. [, ] These studies focused on optimizing reaction conditions like solvent composition, temperature, enzyme concentration, and substrate ratios to maximize yield. Interestingly, PPL exhibited comparable catalytic efficiency to α-chymotrypsin in synthesizing this specific peptide. []

Q4: How does modifying the structure of Ac-Phe-Tyr-NH2 impact its interaction with the PepT1 transporter?

A: Research suggests that the N-terminus of Ac-Phe-Tyr-NH2 plays a crucial role in binding to the intestinal peptide transporter PepT1. [] Blocking the N-terminus with an acetyl group significantly reduces the binding affinity. For example, Ac-Phe-Tyr shows significantly weaker interaction with PepT1 compared to the unblocked Phe-Tyr. [] Additionally, blocking the C-terminus with an amide group has a less pronounced effect on binding affinity compared to N-terminal modifications. []

Q5: What are the current limitations in the research on Ac-Phe-Tyr-NH2 and what future directions could be explored?

A: The provided abstracts primarily focus on the synthesis and in vitro characterization of Ac-Phe-Tyr-NH2. Further research is needed to explore its in vivo efficacy, pharmacokinetics, and potential toxicity. [, , ] Investigating the long-term effects, optimal dosage, and potential side effects in animal models and eventually clinical trials would be crucial for translating this compound into a viable antihypertensive therapeutic. Further exploration of the structure-activity relationship could lead to the development of derivatives with improved potency and selectivity for ACE.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.